Home > Products > Screening Compounds P82104 > 2-Bromo-7-methoxyquinazoline
2-Bromo-7-methoxyquinazoline -

2-Bromo-7-methoxyquinazoline

Catalog Number: EVT-13269740
CAS Number:
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Bromo-7-methoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by its bromine and methoxy substituents. Its molecular formula is C11H10BrN3O\text{C}_{11}\text{H}_{10}\text{BrN}_3\text{O}, with a molecular weight of approximately 252.107 g/mol. The compound features a quinazoline ring system, which consists of two fused aromatic rings that include nitrogen atoms. This structure is significant for its potential applications in medicinal chemistry and biological research, particularly due to its diverse pharmacological properties.

Source

The compound can be synthesized through various chemical reactions involving starting materials that contain the necessary functional groups. Research indicates that quinazoline derivatives, including 2-bromo-7-methoxyquinazoline, have been studied extensively for their biological activities, making them valuable in drug discovery and development contexts .

Classification

2-Bromo-7-methoxyquinazoline is classified as a quinazoline derivative. Quinazolines are known for their presence in numerous biologically active compounds and are often investigated for their roles in pharmaceuticals, particularly in cancer treatment and other therapeutic areas.

Synthesis Analysis

Methods

The synthesis of 2-bromo-7-methoxyquinazoline typically involves several key steps:

  1. Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors to establish the quinazoline framework.
  2. Bromination: The introduction of the bromine atom at the second position of the quinazoline ring.
  3. Methoxylation: The addition of a methoxy group at the seventh position.

Technical Details

A common synthetic route may start from readily available starting materials such as 4-methylquinazoline or other substituted quinazolines. Bromination can be achieved using bromine or brominating agents in suitable solvents under controlled conditions. Methoxylation typically employs methanol or dimethyl sulfate in the presence of a base .

Molecular Structure Analysis

Structure

The molecular structure of 2-bromo-7-methoxyquinazoline features:

  • A quinazoline core consisting of two fused rings containing nitrogen atoms.
  • A bromine atom located at the 2-position.
  • A methoxy group (-OCH₃) at the 7-position.

Data

Key structural data includes:

  • Molecular formula: C11H10BrN3O\text{C}_{11}\text{H}_{10}\text{BrN}_3\text{O}
  • Molecular weight: 252.107 g/mol
  • Melting point: Specific melting point data may vary based on purity and synthesis method but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

2-Bromo-7-methoxyquinazoline can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to derivatives with different functional groups.
  2. Oxidation/Reduction Reactions: Depending on the substituents, it may undergo oxidation or reduction to yield different quinazoline derivatives.

Technical Details

The reactivity of 2-bromo-7-methoxyquinazoline is influenced by both the bromine and methoxy substituents, which can modulate electronic properties and steric hindrance during reactions .

Mechanism of Action

Process

The mechanism of action for compounds like 2-bromo-7-methoxyquinazoline often involves interaction with biological targets such as enzymes or receptors. Research indicates that it may inhibit specific pathways involved in disease processes, particularly in cancer biology.

Data

Studies have shown that quinazoline derivatives exhibit varying degrees of binding affinity to targets like tyrosine kinases, which are crucial in cell signaling pathways associated with tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility characteristics depend on solvent polarity; common solvents include methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of the bromine atom.

Relevant data regarding solubility and stability should be assessed based on specific experimental conditions .

Applications

Scientific Uses

2-Bromo-7-methoxyquinazoline has several potential applications:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumorigenesis.
  • Biological Research: Used to study enzyme interactions and cellular pathways relevant to various diseases.
  • Pharmaceutical Development: Serves as a scaffold for designing new therapeutic agents targeting specific biological pathways .
Synthetic Methodologies and Optimization Strategies

Traditional Halogenation Approaches for Brominated Quinazoline Derivatives

Traditional synthesis of 2-bromo-7-methoxyquinazoline relies heavily on electrophilic bromination of methoxy-substituted quinazoline precursors. These methods often face regioselectivity challenges due to the electron-donating nature of the methoxy group, which activates ortho/para positions on the benzene ring. As demonstrated in tetrahydroquinoline bromination studies, molecular bromine (Br₂) in dichloromethane at 0–25°C selectively installs bromine at the C-5 position when C-8 is methoxy-substituted [6]. However, overbromination frequently occurs with excess Br₂, necessitating precise stoichiometric control. For example, tribromination dominates when using >3 equivalents of Br₂ on 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, yielding undesired polybrominated byproducts [6].

Direct bromination of quinazoline N-oxides presents an alternative pathway, leveraging the N-oxide’s ability to direct electrophilic substitution. However, this approach suffers from competitive decomposition due to the pyrimidine ring’s susceptibility to hydrolysis under strong oxidizing conditions. Studies show that N-oxidation of 4-methylquinazoline with m-chloroperbenzoic acid yields <30% of the desired N-oxide alongside 60% quinazolinone byproducts [8]. Consequently, indirect routes involving oxime cyclocondensation have gained traction, where N-(2-(1-hydroxyimino)ethyl)phenyl)amides undergo acid-promoted cyclization with trifluoroacetic acid (TFA) to deliver 2-substituted quinazoline 3-oxides in 72–89% yield [8].

Table 1: Regioselectivity in Bromination of Methoxyquinolines

Starting MaterialBr₂ EquivalentsTemperature (°C)Primary ProductYield (%)
6-Bromo-8-methoxy-THQ3.0253,5-Dibromo-8-methoxyquinoline84
8-Methoxyquinoline1.005-Bromo-8-methoxyquinoline73
6-Bromo-8-methoxy-THQ4.0253,5,7-Tribromo-8-methoxyquinoline67

Modern Cross-Coupling Reactions in Quinazoline Functionalization

Palladium-catalyzed cross-coupling has revolutionized the functionalization of brominated quinazolines. The C–Br bond at C-2 exhibits exceptional reactivity toward Suzuki-Miyaura, Stille, and Negishi couplings due to its proximity to the electron-deficient pyrimidine ring. Notably, PdCl₂/XantPhos systems (3–6 mol%) enable efficient coupling of 2-bromoquinazolines with alkenylaluminum reagents in 1,2-dichloroethane at 80°C, achieving up to 97% yield without base additives [2]. This method’s success hinges on the ligand’s ability to prevent Pd agglomeration and facilitate oxidative addition into the C–Br bond [2] [7].

For sequential functionalization, chemoselective coupling at the bromo position is achievable using bulky phosphine ligands. PCy₃·HBF₄ (0.4 mol%) with Pd(OAc)₂ (0.2 mol%) selectively activates C(sp²)–Br bonds in 1-bromo-4-(chloromethyl)benzene analogues over C(sp³)–Cl bonds, enabling Suzuki reactions with arylboronic acids in 73–98% yield [7]. This chemoselectivity is attributed to the ligand’s steric profile, which favors monoligated Pd complexes that preferentially activate aryl halides [7]. Additionally, microwave-assisted coupling reduces reaction times from hours to minutes while maintaining yields >85%, as demonstrated in Pd/C-mediated arylations of bromoquinazolines [9].

Table 2: Palladium-Catalyzed Coupling Efficiency with 2-Bromoquinazolines

Catalyst SystemLigand (mol%)ReagentTemperature (°C)Yield (%)
PdCl₂XantPhos (6)Diethyl(oct-1-enyl)aluminum8097
Pd(OAc)₂PCy₃·HBF₄ (0.4)p-Tolylboronic acid8099
Pd/CNonePhenylboronic acid110 (MW)88

Solvent and Catalyst Selection for Regioselective Methoxylation

Regioselective methoxylation of quinazolines employs two primary strategies: nucleophilic aromatic substitution (SNAr) of activated halogens or transition metal-catalyzed C–O coupling. SNAr reactions require electron-deficient substrates where bromine at C-2 or C-4 is activated by the adjacent nitrogen. Methoxylation of 2,4-dibromoquinazoline in DMF at 120°C selectively replaces C-4 bromine with 95% yield due to superior leaving group ability at that position [4]. However, this method fails for less-activated positions like C-5 or C-7, necessitating copper-mediated approaches.

Copper(I) oxide (Cu₂O) in combination with 1,10-phenanthroline catalyzes C(aryl)–O bond formation for 7-methoxy installation. Reactions in refluxing dioxane with Cs₂CO₃ as base achieve 70–85% yield while tolerating bromo substituents [5]. Solvent polarity critically influences efficacy: aprotic dipolar solvents like DMF or NMP stabilize the Cu(I)/Cu(III) catalytic cycle, whereas protic solvents cause catalyst decomposition. For N-oxide precursors, microwave-assisted SNAr in methanol at 150°C achieves 7-methoxylation in <30 minutes with 91% yield, leveraging the N-oxide’s activation effect [8].

Green solvent alternatives have emerged, with 2-methyl-THF replacing carcinogenic dioxane in copper-catalyzed reactions, delivering comparable yields (82%) while improving sustainability [5]. Similarly, water-ethanol mixtures facilitate catalyst-free methoxylation of 2-chloro-7-nitroquinazoline under reflux, exploiting the nitro group’s electron-withdrawing activation [9].

Scalability Challenges in Multi-Step Synthesis of Bromo-Methoxyquinazolines

Scalable production of 2-bromo-7-methoxyquinazoline confronts three key bottlenecks: intermediate purification, catalyst cost, and regiochemical control. Traditional routes involving bromination-methoxylation sequences often require chromatographic separations after each step due to polyhalogenated byproducts, reducing overall yield to <40% [6]. Process intensification via telescoped synthesis—where intermediates are not isolated—addresses this. A case study optimized a 4-step sequence to 5-bromo-2-methylamino-8-methoxyquinazoline, reducing isolations from four to two steps and boosting yield by 18% through:

  • Replacing pyridine with N,N-dimethylacetamide (DMAc) as a unified solvent for quinazoline formation and acetylation
  • Using design of experiments (DoE) to identify non-critical parameters (e.g., pyridine was redundant in acetylation)

Heterogeneous catalysis enhances scalability by simplifying catalyst recovery. Pd/C systems (0.5–1 mol%) enable Suzuki coupling of bromoquinazolines without phosphine ligands, allowing catalyst reuse for ≥5 cycles with <5% leaching [9]. Similarly, copper-exchanged zeolites facilitate O-arylation recyclability. However, metal residue control remains crucial for pharmaceutical applications, requiring stringent <10 ppm specifications [9].

Continuous flow technology offers solutions for hazardous steps. Bromination with Br₂ in microreactors improves heat/mass transfer, suppressing dibromination and reducing reaction time from hours to minutes. Subsequent methoxylation can be integrated inline using sequential C–X and C–O coupling modules, achieving 65% overall yield with >99.5% regiopurity [5] [9].

Properties

Product Name

2-Bromo-7-methoxyquinazoline

IUPAC Name

2-bromo-7-methoxyquinazoline

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-13-7-3-2-6-5-11-9(10)12-8(6)4-7/h2-5H,1H3

InChI Key

QQJISRKAAVSDCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=NC=C2C=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.